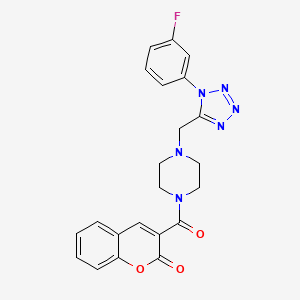
3-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic organic compound featuring a complex structure. The molecule comprises a chromenone core, a piperazine ring, and a tetrazole moiety, all of which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one generally involves multiple steps starting with commercially available materials.
A typical synthetic pathway might begin with the formation of the chromenone core through a condensation reaction.
The piperazine derivative and the tetrazole ring are usually introduced through subsequent substitution and cyclization reactions.
Conditions such as temperature, pressure, and the use of catalysts or solvents are carefully controlled to optimize yield and purity.
Industrial Production Methods:
Industrial synthesis of this compound might employ similar steps but optimized for scale-up.
Automation and continuous flow processes can be utilized to enhance efficiency and reproducibility.
Purification methods such as crystallization or chromatography are often used to achieve the desired compound quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The chromenone core can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group in intermediate compounds could be reduced to amines using reducing agents like palladium on carbon.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution, especially under basic conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon, sodium borohydride.
Solvents: Dimethyl sulfoxide, tetrahydrofuran, acetonitrile.
Catalysts: Transition metal catalysts, acid catalysts.
Major Products Formed:
The major products depend on the specific reactions but typically include various functionalized derivatives of the chromenone, piperazine, and tetrazole units.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology: May serve as a molecular probe or a ligand in biochemical studies due to its structural features.
Medicine: Investigated for potential therapeutic effects, possibly as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Mechanism of Effects:
The compound's biological activity could be linked to its ability to interact with specific molecular targets such as enzymes or receptors.
It may inhibit or activate these targets, thereby modulating various biochemical pathways.
Molecular Targets and Pathways:
Possible targets include enzymes involved in inflammation, cell proliferation, or microbial metabolism.
The pathways affected may include those regulating cell signaling, apoptosis, or immune responses.
Comparison with Similar Compounds
3-(4-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one
3-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one
3-(4-((1-(3-bromophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one
Hope that hits the mark! Any specific angle you wanna dive deeper into?
Properties
IUPAC Name |
3-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O3/c23-16-5-3-6-17(13-16)29-20(24-25-26-29)14-27-8-10-28(11-9-27)21(30)18-12-15-4-1-2-7-19(15)32-22(18)31/h1-7,12-13H,8-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCZWMNSNKWBDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2601727.png)

![2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carbohydrazide](/img/structure/B2601729.png)
![2-[4-(3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoyl)piperazin-1-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B2601730.png)
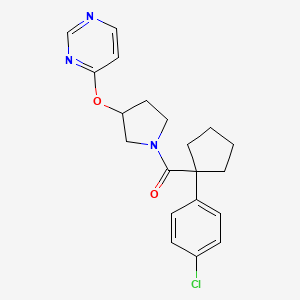
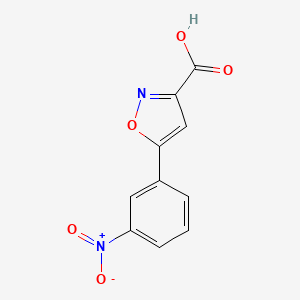
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2601736.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B2601737.png)
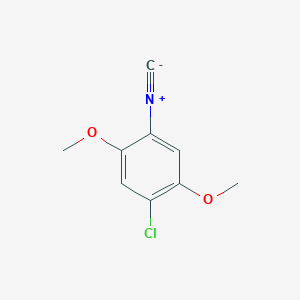
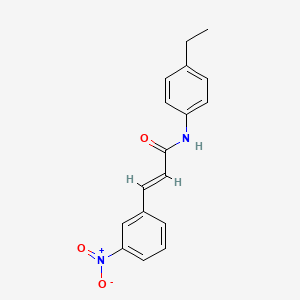
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2601743.png)

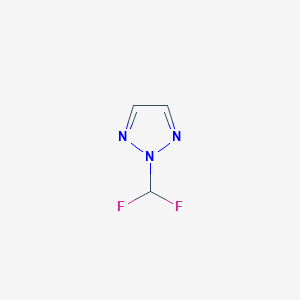
![6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2601748.png)
